1,3,3-Trinitroazetidine

Descripción general

Descripción

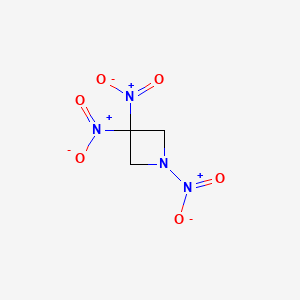

1,3,3-Trinitroazetidine is a highly energetic heterocyclic compound with the molecular formula C3H4N4O6. It is known for its potential as a replacement for trinitrotoluene due to its low melting point (101°C) and good thermal stability (up to 240°C) . This compound was first synthesized by Archibald et al. in 1990 . It is a white crystalline material that has been considered for various applications, particularly in the field of explosives .

Métodos De Preparación

The synthesis of 1,3,3-Trinitroazetidine involves several routes. The first synthesis was accomplished by Archibald and Baum . One of the primary methods is the Fluorochem Process, which involves the use of epichlorohydrin . Another method developed at the University of Florida by Katritzky et al. also uses epichlorohydrin but eliminates some of its disadvantages . A process developed by Marchand et al. involves the cyclization of 1,3-dichloro-2,2-dinitropropane, yielding about 30% . Industrial production has been scaled up to produce batches close to 1000 pounds .

Análisis De Reacciones Químicas

Key Routes:

| Method | Key Steps | Yield | Reference |

|---|---|---|---|

| Mitsunobu Cyclization | Condensation, cyclization, nitration | 55% | |

| Benzyloxycarbonyl Route | Protection, hydrolysis, oxidation | 10% |

Thermal Decomposition and Pyrolysis

TNAZ decomposes exothermically above 240°C, with pathways influenced by temperature and pressure:

Gas-Phase Pyrolysis (Shock Tube Studies):

Solid-State Thermolysis:

-

Mechanism : Initial N–O bond cleavage generates NO₂ radicals, followed by ring fragmentation into small molecules (e.g., CO, HCHO) .

Shock-Induced Reaction Mechanisms

Molecular dynamics simulations (ReaxFF-lg force field) reveal anisotropic sensitivity under shock waves:

-

Critical Bond Cleavage :

Reaction Pathways in Eutectic Mixtures

TNAZ forms eutectic systems with TNT (2,4,6-trinitrotoluene), altering thermal behavior:

-

Melting Range : 58.2–61.0°C (eutectic) to 99.8°C (pure TNAZ) .

-

Recrystallization : TNAZ preferentially forms platelet-like crystals upon cooling .

Hazard and Stability Profiles

-

Volatility : Significant sublimation at >101°C, complicating melt-casting .

-

Electrostatic Sensitivity : Comparable to Composition B explosives .

Proposed Reaction Mechanism

A unified mechanism for TNAZ decomposition integrates findings from shock tube and MD studies:

Aplicaciones Científicas De Investigación

Synthesis of TNAZ

The synthesis of TNAZ typically involves the nitration of azetidine derivatives. A common method includes using tert-butylamine and epichlorohydrin as starting materials, followed by several nitration steps to achieve the desired trinitro compound. The overall yield from these processes can vary significantly, often around 30-55% depending on the specific method employed .

Properties of TNAZ

TNAZ exhibits several notable properties:

- Higher Energy Density : Approximately 30% more energy than TNT.

- Thermal Stability : Good thermal stability with limited decomposition at its melting point.

- Sensitivity : More sensitive to mechanical stimuli compared to TNT, which raises concerns for handling but also indicates potential for specific applications in military ordnance .

Military Applications

TNAZ has been extensively studied for use in military munitions due to its high energy output and potential for insensitive munitions:

- Insensitive Munitions : Its low shock sensitivity makes it suitable for insensitive ammunition systems, reducing the risk of accidental detonation during handling and transport .

- Replacement for TNT : TNAZ's compatibility with existing processing facilities allows it to serve as a substitute for TNT in various military applications .

Industrial Applications

In addition to military uses, TNAZ can be utilized in industrial applications:

- Explosive Formulations : It can be blended with other explosives to enhance performance characteristics, such as forming eutectic mixtures that improve stability and sensitivity profiles .

- Research and Development : Ongoing studies focus on optimizing formulations that incorporate TNAZ to enhance performance metrics like detonation pressure and velocity of detonation (VOD) .

Sensitivity Testing

Research conducted on the sensitivity of TNAZ demonstrated that it is significantly more sensitive to mechanical stimuli than TNT. Small-scale tests have confirmed this increased sensitivity, which is critical for evaluating safety protocols during handling and storage .

Thermal Decomposition Studies

Studies utilizing density functional theory have explored the thermal decomposition pathways of TNAZ under various conditions. These investigations provide insights into safe handling practices and potential degradation products that could arise under extreme conditions .

Mecanismo De Acción

The mechanism of action of 1,3,3-Trinitroazetidine involves its thermal stability and low shock sensitivity. Molecular dynamics simulations have shown that the compound’s shock sensitivity varies with different shock wave directions, affecting the reaction rate and path . The formation and cleavage of bonds, particularly N-O bonds, play a crucial role in its initial reaction path and rate .

Comparación Con Compuestos Similares

1,3,3-Trinitroazetidine is often compared with other high-energy compounds such as trinitrotoluene, RDX, and HMX. It is 30% more energetic than trinitrotoluene and 10% more than nitramines like RDX and HMX . Its low melting point and good thermal stability make it a unique candidate for replacing trinitrotoluene in various applications . Similar compounds include 3-azido-1-tert-butyl-3-nitroazetidine and 1-tert-butyl-3-hydroxymethyl-3-nitroazetidine .

Actividad Biológica

1,3,3-Trinitroazetidine (TNAZ) is a compound that has garnered attention due to its unique properties and potential applications, particularly in the field of energetic materials. This article explores the biological activity of TNAZ, focusing on its synthesis, thermal stability, and potential implications for use in insensitive munitions and other applications.

TNAZ is a nitroazetidine derivative characterized by its high energy content and thermal stability. First synthesized in 1984 by Archibald, TNAZ has been proposed as a replacement for traditional explosives like TNT due to its superior performance metrics. Its molecular formula is C₃H₄N₄O₆, and it exhibits properties that make it suitable for various applications in the defense industry.

Synthesis of TNAZ

The synthesis of TNAZ has been explored through several methodologies, often involving complex multi-step processes. A notable synthetic route involves the reaction of nitromethane with formaldehyde to form a triol, followed by ring closure with tert-butylamine and subsequent reactions leading to the final product. The overall yield from these processes can be challenging to reproduce consistently due to the sensitivity of the reactions involved .

Thermal Stability and Sensitivity

TNAZ is noted for its good thermal stability and low shock sensitivity , making it an attractive candidate for insensitive munitions. Research indicates that TNAZ can withstand higher temperatures without decomposing compared to conventional explosives. Studies utilizing molecular dynamics simulations have demonstrated that TNAZ exhibits anisotropic chemical behavior under shock loading, with varying reaction pathways depending on the direction of applied stress .

Biological Activity and Toxicology

While TNAZ is primarily studied for its energetic properties, there are emerging concerns regarding its biological activity and potential toxicological effects. Some studies have indicated that compounds like TNAZ may exhibit cytotoxic effects in certain biological systems. For instance, research into related nitro compounds suggests potential interactions with cellular mechanisms that could lead to adverse effects if exposure occurs .

Case Study 1: Thermal Decomposition Pathways

A study investigating the thermal decomposition of TNAZ revealed that it undergoes limited decomposition at elevated temperatures. This characteristic is crucial for understanding its safety profile in practical applications. The decomposition products were analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS), providing insights into the potential hazards associated with handling TNAZ .

Case Study 2: Anisotropic Reaction Mechanisms

Another significant study employed molecular dynamics simulations to explore the anisotropic reaction mechanisms of TNAZ under shock conditions. The findings indicated that the molecular arrangements in different shock directions significantly influence the reaction rates and pathways. This research highlights the importance of understanding how physical forces affect chemical behavior in energetic materials .

Data Summary

The following table summarizes key properties and findings related to TNAZ:

| Property/Characteristic | Description |

|---|---|

| Molecular Formula | C₃H₄N₄O₆ |

| Synthesis Yield | Approximately 37% |

| Thermal Stability | High; limited decomposition at melting point |

| Shock Sensitivity | Low; varies with shock direction |

| Potential Toxicity | Cytotoxic effects observed in related studies |

Propiedades

IUPAC Name |

1,3,3-trinitroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N4O6/c8-5(9)3(6(10)11)1-4(2-3)7(12)13/h1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRYIJDAHIGPDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1[N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20913764 | |

| Record name | 1,3,3-Trinitroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97645-24-4 | |

| Record name | TNAZ | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97645-24-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,3-Trinitroazetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097645244 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,3-Trinitroazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20913764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,3-TRINITROAZETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/41T9FAH22H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.